N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a synthetic small molecule characterized by a benzofuran core fused with a benzodioxin moiety. Its molecular formula is C27H22N2O6 (calculated based on substituents), with an average mass of 470.48 g/mol. The compound’s design leverages the benzodioxin ring as a pharmacophore, commonly associated with modulation of neurotransmitter receptors or enzyme targets .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-28-17-6-3-15(4-7-17)24-23(19-14-18(29-2)8-10-20(19)32-24)25(27)26-16-5-9-21-22(13-16)31-12-11-30-21/h3-10,13-14H,11-12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKBBLKUMKRAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O5 |
| Molecular Weight | 420.46 g/mol |
| LogP | 2.1314 |
| Polar Surface Area | 76.464 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In a study assessing cyclooxygenase (COX) inhibition, related compounds demonstrated selective inhibition of COX-2 over COX-1, which is pivotal in mediating inflammation. The IC50 values for these compounds ranged from 0.04 to 0.46 μM for COX-2 inhibition, suggesting a strong potential for anti-inflammatory applications .
2. Analgesic Activity
The analgesic properties of this compound have been explored through various in vivo models. Compounds with similar structures showed analgesic activity comparable to standard analgesics like sodium diclofenac, with protection percentages ranging from 40% to 51% in pain models .
3. Anticancer Potential
The anticancer activity of this compound has been investigated against various cancer cell lines. Preliminary studies indicate that derivatives of benzofuran compounds can exhibit selective cytotoxicity against colorectal adenocarcinoma cells (HCT116) with IC50 values around 10 μM . These findings suggest a mechanism that may involve the induction of apoptosis in malignant cells while sparing normal fibroblasts.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
Case Study: COX Inhibition
In a comparative study on COX inhibitors:
- Compounds were tested for their ability to inhibit COX enzymes.
- The most active compounds showed an analgesic activity of approximately 51%, closely matching that of established non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: Antitumor Activity
A study investigating the anticancer effects revealed:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, particularly in the benzodioxin and benzofuran scaffolds. Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparisons
Key Findings
Structural Flexibility vs. The biphenylylcarbonyl derivative () introduces extended aromaticity, which may enhance affinity for hydrophobic enzyme pockets but reduce solubility.
Substituent Effects: Methoxy groups in the target compound increase lipophilicity (logP ~3.5 estimated) compared to the acetamide derivative (logP ~1.2) (), favoring blood-brain barrier penetration. The dimethylaminomethyl group in introduces basicity (pKa ~9), improving aqueous solubility at physiological pH.
Synthetic Routes :
- Amide coupling (e.g., acetamide in ) and Schiff base formation () are common strategies for benzodioxin derivatives. The target compound likely employs similar coupling methods.
Biological Implications :
- Benzodioxin-containing compounds often target serotonin or dopamine receptors. The target’s methoxy groups may mimic catechol hydroxyls, enabling receptor interaction (hypothesized based on ).
- Thiazole derivatives () exhibit distinct pharmacokinetics due to sulfur’s electronegativity, whereas the target’s benzofuran may offer oxidative stability.
Analytical Characterization
All compared compounds were validated via IR, 1H/13C NMR, and MS (). For the target compound, these methods would confirm:
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and benzodioxin ether linkages (~1250 cm⁻¹).
- 1H NMR : Methoxy singlets (δ 3.7–3.9 ppm) and benzofuran aromatic protons (δ 6.8–7.5 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
